![molecular formula C16H14N4O8 B13792980 N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is a complex organic compound characterized by its biphenyl structure with hydroxyl and carboxamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of Carboxamide Groups: The carboxamide groups can be formed through amidation reactions, where carboxylic acids are reacted with amines in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Wirkmechanismus
The mechanism by which N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetramethanamine
- N1,N1,N3,N3,N6,N6,N8,N8-octakis (4-methoxyphenyl) [1,1’-biphenyl]-3,3’,5,5’-tetraamine
Uniqueness
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is unique due to its specific arrangement of hydroxyl and carboxamide groups on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C16H14N4O8 |
|---|---|
Molekulargewicht |
390.30 g/mol |
IUPAC-Name |
5-[3,5-bis(hydroxycarbamoyl)phenyl]-1-N,3-N-dihydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H14N4O8/c21-13(17-25)9-1-7(2-10(5-9)14(22)18-26)8-3-11(15(23)19-27)6-12(4-8)16(24)20-28/h1-6,25-28H,(H,17,21)(H,18,22)(H,19,23)(H,20,24) |
InChI-Schlüssel |
PBMKHUXCFUKRGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)NO)C(=O)NO)C2=CC(=CC(=C2)C(=O)NO)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


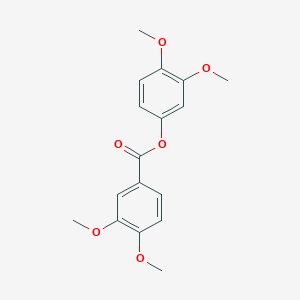
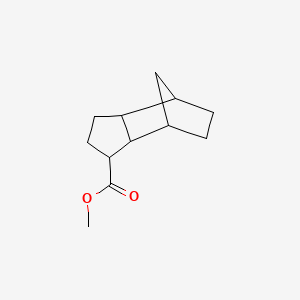

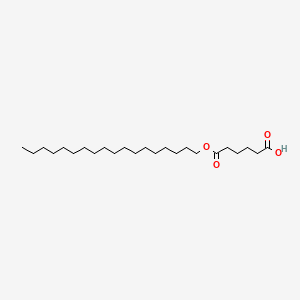
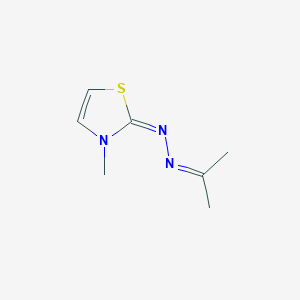
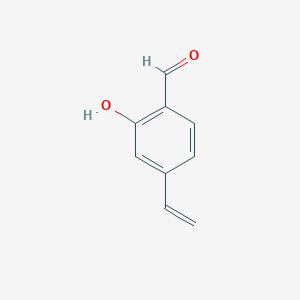
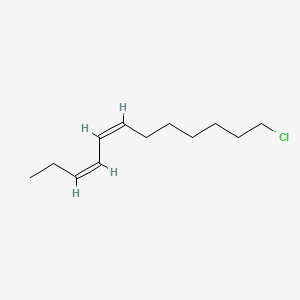
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
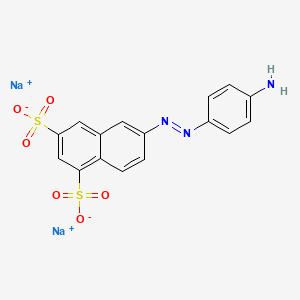
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
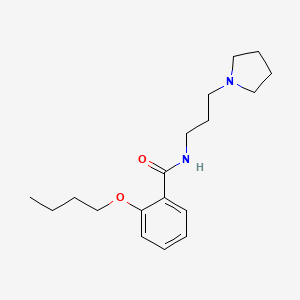
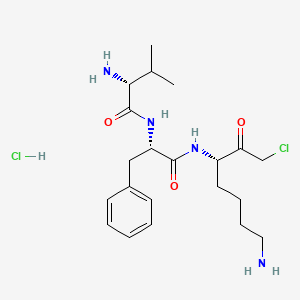
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
